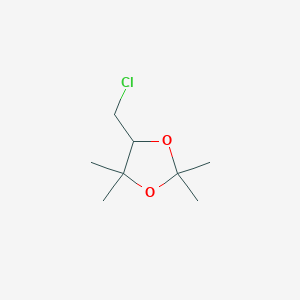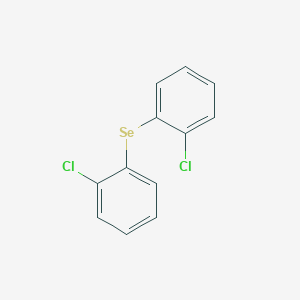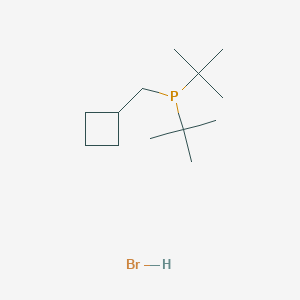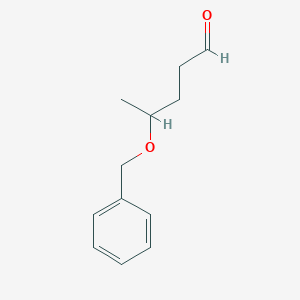![molecular formula C12H14ClN5O2 B14290263 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 116118-75-3](/img/structure/B14290263.png)
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-(2-methoxyethoxy)aniline.
Formation of Triazine Ring: The aniline derivative is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
- 6-[5-Chloro-2-(2-ethoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
- This compound
Uniqueness
The unique structural features of this compound, such as the presence of the 2-(2-methoxyethoxy) group, contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116118-75-3 |
|---|---|
Formule moléculaire |
C12H14ClN5O2 |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
6-[5-chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5O2/c1-19-4-5-20-9-3-2-7(13)6-8(9)10-16-11(14)18-12(15)17-10/h2-3,6H,4-5H2,1H3,(H4,14,15,16,17,18) |
Clé InChI |
ONJLGYMWDYOPFL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



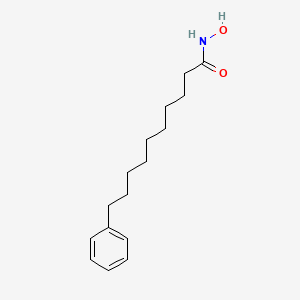
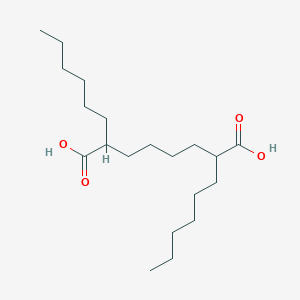



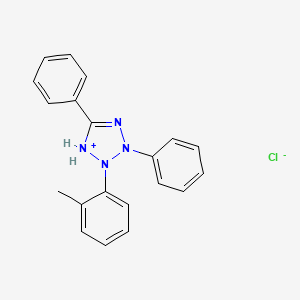
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
